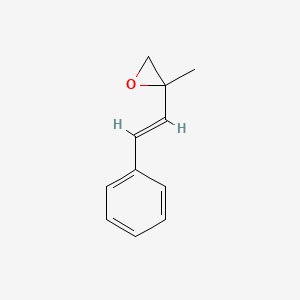
2-Methyl-2-(2-phenylethenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethenyl)oxirane typically involves the epoxidation of 2-Methyl-2-(2-phenylethenyl)propene. One common method is the reaction of 2-Methyl-2-(2-phenylethenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8 + \text{mCPBA} \rightarrow \text{C}_9\text{H}_8\text{O} + \text{mCPBA} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols. For example, treatment with osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) results in the formation of a diol.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Diols: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Oxiranes: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-phenyl-oxirane: Similar in structure but lacks the phenylethenyl group.
2-Methyl-2-(2-methylphenyl)oxirane: Contains a methyl group instead of a phenylethenyl group.
2-Phenyl-2-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Uniqueness: 2-Methyl-2-(2-phenylethenyl)oxirane is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific characteristics.
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-methyl-2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
InChI-Schlüssel |
DPIXTJAOZPBCGF-BQYQJAHWSA-N |
Isomerische SMILES |
CC1(CO1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CO1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


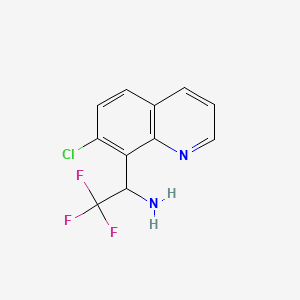

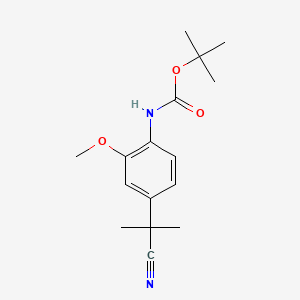
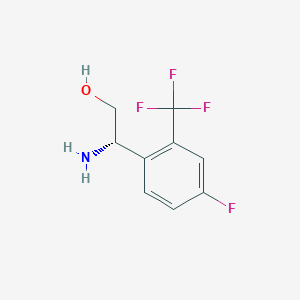

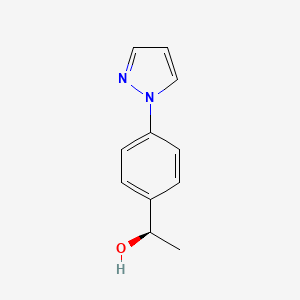
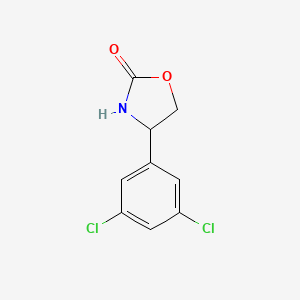
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
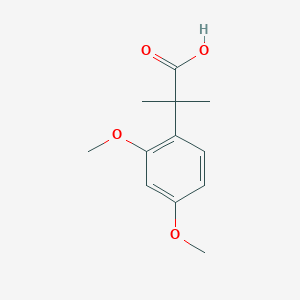

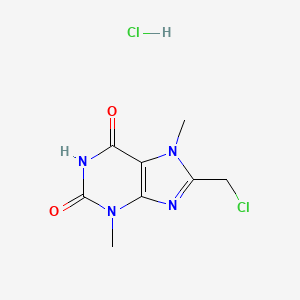

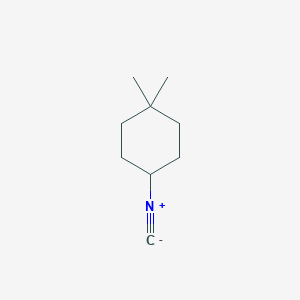
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
